4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt
Description
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt (cHET-Na, CAS 14542-16-6) is a sodium salt derivative of the carboxylic acid form (cHET). It is a critical precursor in thiamin (vitamin B1) biosynthesis, serving as the thiazole moiety in microbial and eukaryotic systems . Its structure features a thiazole ring with a methyl group at position 4 and a carboxylic acid at position 2, neutralized as a sodium salt for enhanced solubility and bioavailability. cHET-Na is utilized by marine picoeukaryotic phytoplankton, Escherichia coli, and plants like Arabidopsis thaliana at picomolar concentrations, highlighting its ecological and biomedical significance .
Properties
IUPAC Name |
sodium;4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNZUQESGEOAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl 4-methyl-1,3-thiazole-2-carboxylate undergoes base-catalyzed hydrolysis in aqueous ethanol or dimethylformamide (DMF). Potassium hydroxide (KOH) or sodium hydroxide (NaOH) is typically employed at concentrations of 2–5 M. For example, a 2 N KOH solution in ethanol at 120°C for 30 minutes achieves complete ester cleavage, yielding 4-methyl-1,3-thiazole-2-carboxylic acid. The reaction is driven to completion by the exothermic nature of saponification, with yields averaging 72–86% after purification (Table 1).
Table 1: Hydrolysis of Ethyl 4-Methyl-1,3-Thiazole-2-Carboxylate
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2 N KOH | Ethanol | 120 | 0.5 | 72 |
| 5 N NaOH | DMF | 100 | 2 | 86 |
Purification and Isolation
Post-hydrolysis, the carboxylic acid is isolated by acidification with hydrochloric acid (HCl) to pH 4.0, precipitating the product as needle-like crystals. Filtration and washing with ice-cold water remove residual salts, followed by recrystallization from dichloromethane (DCM) or ethyl acetate. The sodium salt is then obtained by neutralizing the carboxylic acid with stoichiometric NaOH in aqueous solution.
Acid-Catalyzed Hydrolysis and Oxidation
An alternative approach, documented in U.S. Patent 3,274,207, utilizes sulfuric acid-mediated hydrolysis of 4-chloromethylthiazole or 4-dichloromethylthiazole intermediates, followed by oxidation to the carboxylic acid.
Sulfuric Acid Hydrolysis
4-Chloromethylthiazole is refluxed in concentrated sulfuric acid (92–96%) at 160°C under elevated pressure (40–60 psi) for 2–5 hours. This step hydrolyzes the chloromethyl group to a hydroxymethyl intermediate, which remains in situ as a sulfate salt. The use of sulfuric acid serves dual roles as a solvent and catalyst, enabling quantitative conversion at high temperatures.
Oxidation to Carboxylic Acid
The hydroxymethyl intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sodium phosphate buffer (pH 6.0–7.0) at room temperature. This step achieves yields of 85–92% after 3 hours, with 2-methylbut-2-ene added as a scavenger for reactive chlorine species. The crude product is filtered, washed with water, and dried under vacuum.
Table 2: Oxidation of Hydroxymethylthiazole Intermediate
| Oxidizing Agent | pH | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaClO₂ | 6.0 | 25 | 3 | 92 |
| KMnO₄ | 7.0 | 80 | 1 | 78 |
Neutralization and Salt Formation
The final step across all methods involves neutralizing 4-methyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt.
Stoichiometry and Solubility
A 1:1 molar ratio of carboxylic acid to NaOH is maintained in aqueous or ethanolic solutions. For instance, dissolving the acid in ethanol followed by dropwise addition of 1 N NaOH at 0–5°C prevents thermal degradation. The sodium salt precipitates upon concentration, with solubility profiles indicating higher stability in polar aprotic solvents like DMSO.
Crystallization and Drying
The product is crystallized by slow evaporation or anti-solvent addition (e.g., diethyl ether). Lyophilization yields a hygroscopic powder, requiring storage under anhydrous conditions. Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with typical purity >95%.
Comparative Analysis of Synthesis Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can bind to the active site of enzymes, inhibiting their function, or interact with receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Functional Group Variations
4-Methyl-5-thiazoleethanol (HET)
- Structure : Contains a hydroxylated ethyl group (-CH2CH2OH) at position 5 instead of a carboxylic acid .
- Bioavailability : Less soluble than cHET-Na due to the absence of ionic character.
2-Methyl-1,3-thiazole-4-carboxylic Acid
- Structure : Isomer of cHET, with methyl at position 2 and carboxylic acid at position 4 .
- Applications : Used in organic synthesis but lacks documented biological relevance in B1 pathways.
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Substituent Modifications
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Aromatic phenyl substituent at position 2 .
- Applications: Potential pharmaceutical scaffold but unrelated to B1 biosynthesis.
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
Physicochemical Properties
Biological Activity
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt is a heterocyclic organic compound notable for its diverse biological activities. This compound, characterized by a thiazole ring, has been the focus of various research studies due to its potential applications in antimicrobial and antifungal therapies. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 165.15 g/mol. The thiazole ring structure contributes to its unique chemical properties, making it a versatile compound in medicinal chemistry.
Biological Activity Overview
This compound exhibits significant biological activities, particularly in the realms of antimicrobial and antifungal effects. The following sections detail its activity against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives of thiazole compounds showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 - 15.62 |
| Enterococcus faecium | 3.91 - 62.5 |
| Candida auris | >1000 |
These results indicate that the compound has potent antimicrobial properties, particularly against resistant strains.
Antifungal Activity
The antifungal efficacy of this compound has been demonstrated against various drug-resistant fungal strains. Notably, it exhibited greater activity than fluconazole against Candida auris, a significant pathogen in immunocompromised patients .
Fungicidal Activity:
| Fungal Strain | MBC (µg/mL) |
|---|---|
| Candida albicans | >1000 |
| Candida auris | <100 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme functions by occupying active sites or alter signal transduction pathways through receptor interactions .
Case Studies
Several case studies have investigated the biological activities of this compound:
- Antibacterial Efficacy Study : A study found that derivatives of thiazole compounds demonstrated significant antibacterial activity against resistant strains such as MRSA and E. faecium, with MIC values indicating strong potential for therapeutic applications .
- Fungal Resistance Study : Research indicated that certain derivatives had enhanced antifungal activity compared to existing treatments like fluconazole, particularly against resistant strains of Candida .
Q & A
Q. Methodological Answer :
- Molecular docking (AutoDock Vina) : The carboxylate group interacts with enzyme active sites (e.g., bacterial dihydrofolate reductase) via hydrogen bonding (ΔG ≈ −8.2 kcal/mol) .
- QSAR studies : Electron-withdrawing substituents on the thiazole ring enhance antimicrobial activity (pIC50 ≈ 5.3 for S. aureus) .
Basic: What solvents are optimal for its dissolution in biological assays?
Q. Methodological Answer :
- Polar solvents : Water (solubility >50 mg/mL at 25°C) and DMSO (for stock solutions).
- Avoid : Chloroform or hexane due to poor solubility (<1 mg/mL). Pre-saturate buffers with nitrogen to prevent oxidation .
Advanced: How does salt formation impact its pharmacokinetic properties?
Q. Methodological Answer :
- Bioavailability : Sodium salt enhances aqueous solubility (vs. free acid) by 20-fold, improving intestinal absorption (Cmax: 12 µM in rat models) .
- Plasma stability : The salt dissociates in vivo, with a half-life of 3.2 hours (vs. 1.5 hours for free acid) due to sustained release .
Basic: What spectroscopic techniques characterize this compound?
Q. Methodological Answer :
- FT-IR : Carboxylate stretch at 1580–1620 cm⁻¹; thiazole C=N at 1650 cm⁻¹ .
- ¹H NMR (D2O) : Methyl group at δ 2.4 ppm (s, 3H); thiazole protons at δ 7.1–7.3 ppm (d, J = 4.2 Hz) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Methodological Answer :
- Reaction scaling : Maintain stoichiometric excess of sodium hydroxide (1.2 eq) to prevent free acid contamination.
- Purification : Use fractional crystallization (methanol/water) to achieve >99% purity. Pilot batches (10–50 g) report 65–70% yield .
Advanced: How is its stability profile affected by metal ion impurities?
Q. Methodological Answer :
- Metal chelation : Trace Fe³⁺ or Cu²⁺ accelerates oxidative degradation (t90 reduced from 24 to 8 months).
- Mitigation : Add EDTA (0.01% w/w) to formulations and store under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
